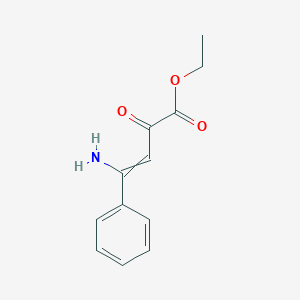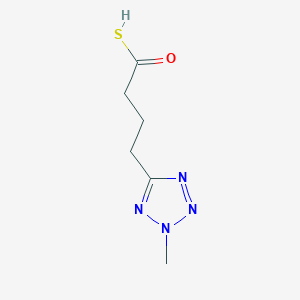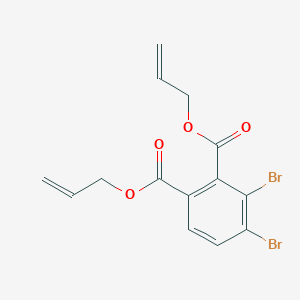
Ethyl 2-acetyl-2,4-dichlorooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyl-2,4-dichlorooctanoate is an organic compound with the molecular formula C₁₂H₂₀Cl₂O₃ It is a derivative of octanoic acid, featuring both acetyl and dichloro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-2,4-dichlorooctanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of ethyl acetoacetate with thionyl chloride to introduce the dichloro groups. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The use of continuous flow reactors can also enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-acetyl-2,4-dichlorooctanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-acetyl-2,4-dichlorooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-acetyl-2,4-dichlorooctanoate involves its interaction with specific molecular targets. The compound’s dichloro groups can participate in nucleophilic substitution reactions, while the acetyl group can undergo various transformations. These interactions can modulate biological pathways and affect cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-chloroacetoacetate: Similar in structure but with only one chloro group.
Ethyl 2-acetyl-4-oxopentanoate: Contains an additional keto group.
Ethyl acetoacetate: Lacks the chloro substituents but shares the acetyl group.
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
90284-87-0 |
|---|---|
Fórmula molecular |
C12H20Cl2O3 |
Peso molecular |
283.19 g/mol |
Nombre IUPAC |
ethyl 2-acetyl-2,4-dichlorooctanoate |
InChI |
InChI=1S/C12H20Cl2O3/c1-4-6-7-10(13)8-12(14,9(3)15)11(16)17-5-2/h10H,4-8H2,1-3H3 |
Clave InChI |
UUCUOASLDRFPJY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(C(=O)C)(C(=O)OCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


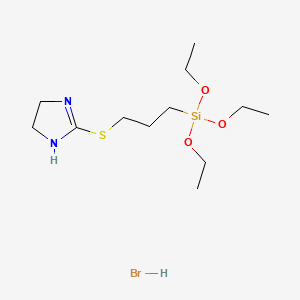

![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

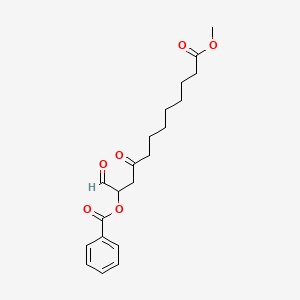
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)

![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)

